3-Chloro-2,4-difluoro-5-iodobenzoic acid

Catalog No.
S12558861
CAS No.
M.F
C7H2ClF2IO2
M. Wt
318.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2,4-difluoro-5-iodobenzoic acid

Product Name

3-Chloro-2,4-difluoro-5-iodobenzoic acid

IUPAC Name

3-chloro-2,4-difluoro-5-iodobenzoic acid

Molecular Formula

C7H2ClF2IO2

Molecular Weight

318.44 g/mol

InChI

InChI=1S/C7H2ClF2IO2/c8-4-5(9)2(7(12)13)1-3(11)6(4)10/h1H,(H,12,13)

InChI Key

JWQVFBFEPIRTGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)F)Cl)F)C(=O)O

3-Chloro-2,4-difluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H2ClF2IO2. It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and iodine substituents on the benzene ring. This compound is notable for its unique combination of halogen atoms, which can significantly influence its chemical reactivity and biological properties . The molecular weight of 3-chloro-2,4-difluoro-5-iodobenzoic acid is approximately 318.44 g/mol, and it has various applications in chemical synthesis and biological research.

  • Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) are susceptible to substitution with other functional groups under appropriate conditions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to yield different derivatives depending on the reagents used.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, facilitating the formation of more complex organic molecules.

Research into the biological activity of 3-chloro-2,4-difluoro-5-iodobenzoic acid has revealed potential interactions with various biomolecules. The presence of halogen atoms may enhance its binding affinity to specific enzymes or receptors, making it a candidate for further investigation in pharmacological studies. Its mechanism of action may involve inhibition of certain enzymatic pathways or modulation of signaling cascades, which could be relevant for drug development and therapeutic applications.

The synthesis of 3-chloro-2,4-difluoro-5-iodobenzoic acid typically involves several steps:

  • Halogenation: Starting from 2,4-difluorobenzoic acid, halogenation is performed to introduce chlorine and iodine substituents.
  • Controlled Conditions: The reactions are conducted under controlled conditions using specific solvents and catalysts to optimize yield and purity.
  • Industrial Production: For large-scale synthesis, continuous flow reactors may be employed to enhance efficiency and safety while maintaining consistent product quality .

3-Chloro-2,4-difluoro-5-iodobenzoic acid has a variety of applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic compounds.
  • Biology: The compound is explored for its potential biological activities and interactions with cellular components.
  • Medicine: It is investigated as a precursor for pharmaceutical compounds and potential drug candidates.
  • Industry: Utilized in the production of specialty chemicals and materials .

Studies on the interactions of 3-chloro-2,4-difluoro-5-iodobenzoic acid with biomolecules have indicated its potential role in modulating enzyme activity or receptor binding. These interactions are critical for understanding its biological effects and therapeutic potential. Further research is needed to elucidate the specific pathways involved and to assess its efficacy in various biological contexts .

Several compounds share structural similarities with 3-chloro-2,4-difluoro-5-iodobenzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Chloro-5-iodobenzoic acidC7H4ClIO2Lacks fluorine substituents
2,4-Difluorobenzoic acidC7H4F2O2No halogen other than fluorine
3-Chloro-2-fluorobenzoic acidC7H5ClFContains only one fluorine atom
3-Bromo-2,4-difluorobenzoic acidC7H4BrF2O2Substituted with bromine instead of chlorine

The uniqueness of 3-chloro-2,4-difluoro-5-iodobenzoic acid lies in its specific combination of halogens (chlorine, fluorine, iodine), which can significantly affect its reactivity and biological activity compared to these similar compounds .

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

317.87561 g/mol

Monoisotopic Mass

317.87561 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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